molecular formula C15H15N7O2 B2722231 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone CAS No. 1795304-01-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone

Cat. No. B2722231
CAS RN: 1795304-01-6
M. Wt: 325.332
InChI Key: RNKAJYGRCVTZSB-UHFFFAOYSA-N
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Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone” is a complex organic molecule that contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a furan ring . It is likely to be a part of a larger class of compounds known as 1,2,4-triazole derivatives .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate starting materials in the presence of suitable reagents . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques like NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of such compounds is typically established by NMR and MS analysis . Single-crystal X-ray diffraction analysis can also provide valuable information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-triazole ring, the pyrimidine ring, the piperazine ring, and the furan ring can all participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point can be determined experimentally . The IR absorption spectra can provide information about the functional groups present in the compound .

Scientific Research Applications

Mechanism of Action

Future Directions

The future research directions for this compound could involve further exploration of its anticancer properties . It could also involve the design and development of more selective and potent anticancer molecules based on the structural optimization platform provided by 1,2,4-triazole benzoic acid hybrids .

properties

IUPAC Name

furan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(12-1-6-24-8-12)21-4-2-20(3-5-21)13-7-14(18-10-17-13)22-11-16-9-19-22/h1,6-11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKAJYGRCVTZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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